![molecular formula C23H24ClN3O2 B3003353 N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941996-26-5](/img/structure/B3003353.png)
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide, also known as DBZ, is a chemical compound that has recently gained attention in scientific research. DBZ is a potent inhibitor of Notch signaling, a pathway that plays a crucial role in cell differentiation, proliferation, and survival.
Mechanism of Action
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide's mechanism of action involves binding to the Notch receptor, specifically the extracellular domain of the receptor. This prevents the receptor from undergoing proteolytic cleavage, which is necessary for its activation. As a result, downstream signaling is inhibited, leading to a reduction in Notch target gene expression.
Biochemical and Physiological Effects:
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been shown to have a significant impact on various biological processes. Inhibition of Notch signaling by N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been shown to reduce cell proliferation and induce apoptosis in cancer cells. N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has also been shown to have anti-inflammatory effects by inhibiting Notch signaling in immune cells. Additionally, N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been shown to promote neuronal differentiation and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has several advantages for lab experiments. It is a highly potent and specific inhibitor of Notch signaling, making it a valuable tool for studying the pathway. N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has also been shown to have low toxicity and is well-tolerated in animal models. However, N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide's effectiveness may vary depending on the cell type and experimental conditions. Additionally, N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide's mechanism of action may be influenced by other signaling pathways, which can complicate interpretation of results.
Future Directions
For N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide research include the development of more potent and selective Notch inhibitors and exploring its potential therapeutic applications.
Synthesis Methods
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine, followed by the reaction with oxalyl chloride. The resulting product is then purified through column chromatography to obtain pure N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been widely used in scientific research as a tool to study the Notch signaling pathway. Notch signaling is involved in various cellular processes, including embryonic development, tissue homeostasis, and immune system regulation. Dysregulation of Notch signaling has been implicated in many diseases, such as cancer, cardiovascular disease, and neurological disorders. N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been shown to inhibit Notch signaling by binding to the Notch receptor, preventing its activation and downstream signaling.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-27(2)21(19-12-7-10-16-8-3-5-11-18(16)19)15-26-23(29)22(28)25-14-17-9-4-6-13-20(17)24/h3-13,21H,14-15H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKNOWPNBXUQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide |
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